Cas no 5008-52-6 (napelline)
napelline structure
Product Name:napelline
Numero CAS:5008-52-6
MF:C22H33NO3
MW:359.502326726913
CID:933236
PubChem ID:17749282
Update Time:2025-04-19
napelline Proprietà chimiche e fisiche
Nomi e identificatori
-
- napelline
- BPBio1_000901
- AB00513894
- Q27163562
- (1R,2R,4S,5S,7R,8R,9R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol
- C08700
- BRD-A54445976-001-02-5
- 5008-52-6
- E89030
- HMS2097I21
- CHEBI:91754
- LSM-1634
- BSPBio_000819
- NCGC00179415-01
- Prestwick3_000690
- CHEMBL1487558
- HMS2232L20
- CHEBI:7469
- Luciculine
- NAPELLINE [MI]
- BRN 0041883
- 7,20-Cycloveatchane-1,12,15-triol, 21-ethyl-4-methyl-16-methylene-, (1-alpha,12-alpha, 15-beta)-
- 6PPC7UD22E
- 4-21-00-02584 (Beilstein Handbook Reference)
- 7,20-CYCLOVEATCHANE-1,12,15-TRIOL, 21-ETHYL-4-METHYL-16-METHYLENE-, (1-.ALPHA.,12-.ALPHA., 15-.BETA.)-
- UNII-6PPC7UD22E
- (1R,2R,4S,5R,7R,8R,9R,10R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol
- 12,3,6A-ETHANYLYLIDENE-9,11A-METHANOAZULENO(2,1-B)AZOCINE-6,8,11-TRIOL, 1-ETHYLTETRADECAHYDRO-3-METHYL-10-METHYLENE-,(3R,6S,6AR,6BR,8S,9R,11R,11AR,12R,12AR,14R)-
-
- Inchi: 1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13+,14+,15-,16-,17+,18-,19-,20+,21+,22+/m1/s1
- Chiave InChI: AZAZKLKDEOMJBJ-AFJRDBIPSA-N
- Sorrisi: O[C@H]1CC[C@@]2(C)CN(CC)[C@@H]3[C@@H]4C[C@H]2[C@@]31[C@@H]1C[C@@H]([C@H]2C(=C)[C@H]([C@@]41C2)O)O
Proprietà calcolate
- Massa esatta: 359.24604391g/mol
- Massa monoisotopica: 359.24604391g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 26
- Conta legami ruotabili: 1
- Complessità: 695
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 63.9Ų
- XLogP3: 1.2
Proprietà sperimentali
- Densità: 1.0721 (rough estimate)
- Punto di fusione: 149°C
- Punto di ebollizione: 493.32°C (rough estimate)
- Punto di infiammabilità: 284.2°C
- Indice di rifrazione: 1.5614 (estimate)
napelline Letteratura correlata
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
5008-52-6 (napelline) Prodotti correlati
- 26166-37-0(Denudatine)
- 1354-84-3(Bullatine A)
- 110064-71-6(12-Epinapelline)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti